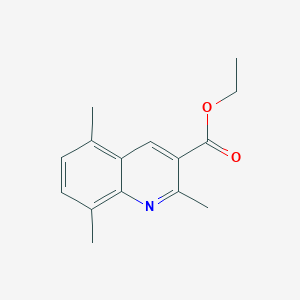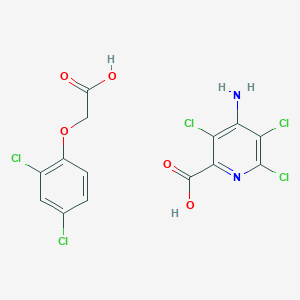
4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid, commonly known as Picloram, is a synthetic herbicide that has been widely used in agriculture and forestry for weed control. Picloram is a member of the pyridinecarboxylic acid family of herbicides, which are known for their systemic activity and long-lasting effects.
Mecanismo De Acción
Picloram works by inhibiting the growth of plants. It is absorbed by the leaves and roots of the plant and is transported throughout the plant. Once inside the plant, Picloram disrupts the normal growth processes by interfering with the production of certain proteins and enzymes. This results in the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Picloram has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit the production of certain amino acids and enzymes, as well as to disrupt the normal functioning of plant hormones. Picloram has also been shown to affect the photosynthetic process in plants, leading to a reduction in the plant's ability to produce energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Picloram has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, making it cost-effective. It is also highly specific in its action, meaning that it only affects certain types of plants, making it useful for studying plant physiology and biochemistry. However, Picloram has some limitations for lab experiments. It can be toxic to some plant species, making it unsuitable for use in experiments involving those plants. Additionally, it may have unintended effects on non-target organisms, such as insects and microorganisms, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Picloram. One area of research is the development of new formulations of Picloram that are more effective and less harmful to non-target organisms. Another area of research is the study of the environmental impact of Picloram, including its persistence in soil and water and its potential for bioaccumulation. Finally, the use of Picloram as a tool for studying plant physiology and biochemistry could be expanded, with new experiments designed to elucidate the mechanisms of its action and its effects on different plant species.
Métodos De Síntesis
Picloram can be synthesized by reacting 2,4,5-trichloropyridine with sodium cyanide and then reacting the resulting compound with chloroacetic acid. The final product is obtained by reacting the intermediate compound with 2,4-dichlorophenol. This synthesis method was first reported in 1961 and has been widely used since then.
Aplicaciones Científicas De Investigación
Picloram has been extensively studied for its herbicidal properties and its environmental impact. It has been used to control weeds in crops such as corn, soybeans, and wheat, as well as in pastures and rangelands. Picloram has also been used in forestry to control unwanted vegetation in forests and along roadsides.
Propiedades
Número CAS |
101239-75-2 |
|---|---|
Nombre del producto |
4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid; 2-(2,4-dichlorophenoxy)acetic acid |
Fórmula molecular |
C14H9Cl5N2O5 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
4-amino-3,5,6-trichloropyridine-2-carboxylic acid;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H3Cl3N2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-1-3(10)2(8)5(9)11-4(1)6(12)13/h1-3H,4H2,(H,11,12);(H2,10,11)(H,12,13) |
Clave InChI |
GZKKKPGIVMAHQK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N |
Sinónimos |
sangor sangor, potassium salt Tordon 202c |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
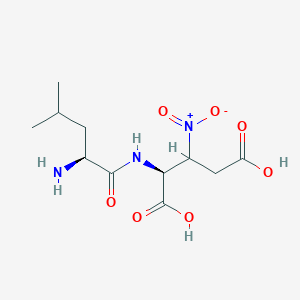
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

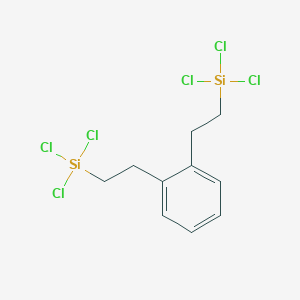
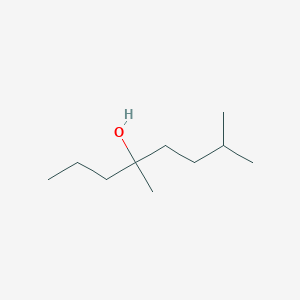
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


